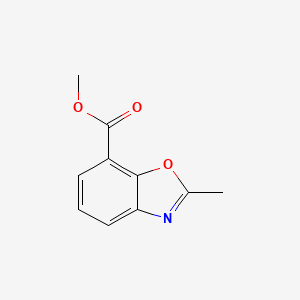

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate

Beschreibung

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate is a heterocyclic compound featuring a benzoxazole core substituted with a methyl group at the 2-position and a methoxycarbonyl group at the 7-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The synthesis typically involves condensation of Methyl-3-amino-4-hydroxybenzoate with an appropriate acid under reflux conditions, as demonstrated in analogous benzoxazole syntheses .

Eigenschaften

IUPAC Name |

methyl 2-methyl-1,3-benzoxazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6-11-8-5-3-4-7(9(8)14-6)10(12)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGKYABHRCSYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2O1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemistry: Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has shown antimicrobial activity against various pathogens, including Pseudomonas aeruginosa and Klebsiella pneumoniae. Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of bacterial infections and inflammation. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The compound exerts its effects through the inhibition of bacterial cell wall synthesis and disruption of microbial membranes. Its molecular targets include enzymes involved in cell wall biosynthesis, such as penicillin-binding proteins (PBPs). The pathways involved include the inhibition of peptidoglycan cross-linking, leading to cell lysis and death of the bacteria.

Vergleich Mit ähnlichen Verbindungen

Methyl 6-Hydroxy-1,3-benzoxazole-7-carboxylate (CID 67658492)

- Structural Differences : A hydroxyl group at the 6-position instead of hydrogen.

- Impact: The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., water or methanol). This is evident in its IR spectrum (broad O–H stretch at ~3320 cm⁻¹) and NMR data (δ 11 ppm for OH) .

- Thermal Stability : The hydroxyl group likely reduces thermal stability compared to the methyl-substituted analog, though direct melting point data are unavailable.

Methyl 2-Ethyl-1,3-benzoxazole-7-carboxylate

- Structural Differences : Ethyl group at the 2-position instead of methyl.

- However, steric bulk may hinder reactivity in nucleophilic substitution reactions .

Functional Group Variations

Methyl 2-Substitutedphenyl-1,3-benzoxazole-5-carboxylates (3a–e)

- Structural Differences : Aryl groups (e.g., phenyl) at the 2-position and carboxylate at the 5-position.

- Impact : Aryl substituents introduce π-π stacking interactions, enhancing crystallinity. For example, derivatives in this class exhibit melting points >200°C due to rigid aromatic packing . In contrast, the methyl group in the target compound may lower melting points by reducing intermolecular interactions.

Methyl 6-Chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate

- Structural Differences: Benzodithiazine core with chloro and hydrazino substituents.

- Impact : The sulfone (SO₂) and chloro groups increase molecular weight and polarity, leading to higher melting points (252–253°C) compared to benzoxazole analogs. The IR spectrum shows strong SO₂ stretches at 1340–1155 cm⁻¹, absent in the target compound .

Physicochemical Properties

Biologische Aktivität

Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Effective against various bacterial and fungal strains.

- Anticancer Properties : Demonstrated potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Modulates inflammatory responses, particularly in neural cells.

- Antioxidant Activity : Scavenges free radicals, contributing to cellular protection.

These activities are attributed to the compound's ability to interact with multiple biochemical pathways and molecular targets.

Synthesis of this compound

The synthesis of this compound typically involves several methodologies, including:

- Condensation Reactions : Using 2-aminophenol as a precursor in reactions with various aldehydes and ketones.

- Catalytic Methods : Employing nanocatalysts, metal catalysts, or ionic liquids to enhance reaction efficiency.

The structural uniqueness of this compound is characterized by its specific carboxylate functional group at the 7-position, which enhances solubility and biological activity compared to other benzoxazole derivatives.

This compound interacts with several biological targets:

- Enzyme Inhibition : It has been shown to inhibit HIV-reverse transcriptase, crucial for viral replication.

- Cell Signaling Pathways : Induces apoptosis in cancer cells through the activation of specific signaling pathways.

- Inflammatory Modulation : Affects cytokine production and inflammatory mediators in neural cells.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other benzoxazole derivatives:

| Compound Name | Molecular Formula | Notable Activities |

|---|---|---|

| This compound | C₉H₉NO₃ | Antimicrobial, anticancer |

| 2-Methyl-1,3-benzoxazole-7-carboxylic acid | C₈H₇NO₃ | Antifungal, anti-inflammatory |

| 2-Methylbenzoxazole | C₇H₇NO | Antimicrobial |

| 5-Methylbenzoxazole | C₇H₇NO | Anticancer |

This comparison highlights the unique position of this compound within the benzoxazole family due to its specific functional groups and resultant activities.

Case Studies and Research Findings

Recent studies have provided insights into the biological efficacy of this compound:

- Antimicrobial Studies : Research demonstrated that this compound effectively inhibited growth in various bacterial strains (e.g., E. coli, S. aureus) and fungi (e.g., Candida albicans), showcasing its potential as a therapeutic agent against infections.

- Anticancer Research : In vitro studies indicated that this compound significantly reduced cell viability in colorectal carcinoma cell lines. The compound induced apoptosis through caspase activation pathways .

- Neuroprotective Effects : Investigations into its anti-inflammatory properties revealed that it modulates cytokine release in activated microglia, suggesting potential applications in neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.